N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core, substituted with various functional groups such as nitro, methyl, and benzodioxol. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like sodium metabisulphite. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the nitro group may also contribute to its biological activity by generating reactive oxygen species under certain conditions .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
- Dimethyl 2,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H23N5O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H23N5O5/c1-14-8-9-18(15(2)10-14)29-26(33)24-16(3)28-27-30-19-6-4-5-7-20(19)31(27)25(24)17-11-22-23(37-13-36-22)12-21(17)32(34)35/h4-12,25H,13H2,1-3H3,(H,28,30)(H,29,33) |
InChI Key |
YXYNARUNKLHSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C)C |
Origin of Product |
United States |
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